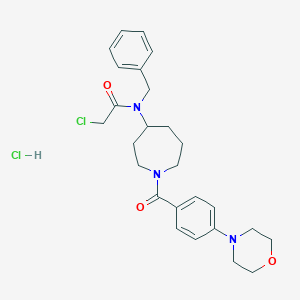
BPK-29 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BPK-29 hydrochloride is a specific ligand that disrupts the interactions of the atypical orphan nuclear receptor NR0B1 with proteins such as RBM45 and SNW1 by covalently modifying the cysteine residue at position 274. This compound has shown significant potential in impairing the anchorage-independent growth of KEAP1-mutant cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPK-29 hydrochloride involves the covalent modification of the cysteine residue at position 274 in the NR0B1 protein. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity of 98.28% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories and is available for scientific research purposes. It is stored at 4°C in sealed storage, away from moisture, and can be dissolved in DMSO for in vitro studies .
Chemical Reactions Analysis
Types of Reactions
BPK-29 hydrochloride primarily undergoes covalent modification reactions. It specifically targets the cysteine residue at position 274 in the NR0B1 protein, disrupting its interactions with other proteins .
Common Reagents and Conditions
The compound is typically dissolved in DMSO for in vitro studies. It has a solubility of 62.5 mg/mL in DMSO, but is insoluble in water .
Major Products Formed
The major product formed from the reaction of this compound is the covalently modified NR0B1 protein, which results in the disruption of its interactions with RBM45 and SNW1 .
Scientific Research Applications
BPK-29 hydrochloride has several scientific research applications, including:
Chemistry: Used as a specific ligand to study the interactions of the NR0B1 protein with other proteins.
Industry: Utilized in the development of targeted therapies for cancer treatment.
Mechanism of Action
BPK-29 hydrochloride exerts its effects by covalently modifying the cysteine residue at position 274 in the NR0B1 protein. This modification disrupts the interactions of NR0B1 with proteins such as RBM45 and SNW1, impairing the anchorage-independent growth of KEAP1-mutant cancer cells . The compound shows good overall proteomic selectivity in KEAP1-mutant non-small cell lung cancers .
Comparison with Similar Compounds
BPK-29 hydrochloride is unique in its specific targeting of the cysteine residue at position 274 in the NR0B1 protein. Similar compounds include:
Other NR0B1 ligands: Compounds that target the NR0B1 protein but may not have the same specificity or covalent modification mechanism as this compound.
This compound stands out due to its high specificity and effectiveness in disrupting protein-protein interactions in KEAP1-mutant cancer cells .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNJMSGTTWKVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
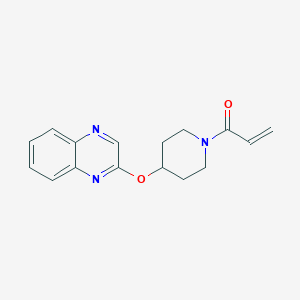
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2464561.png)
![2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2464562.png)
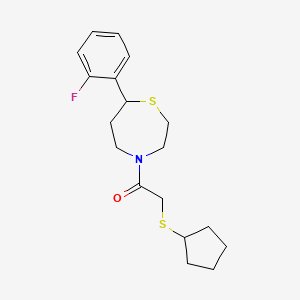
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2464565.png)
amine](/img/structure/B2464566.png)
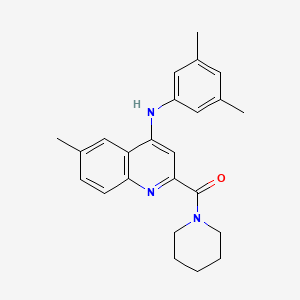
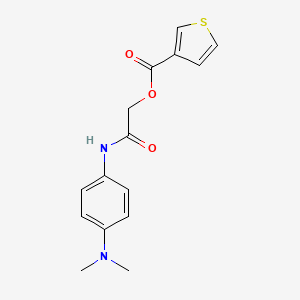
![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,4,5-trimethoxyphenyl)formamido]acetamide](/img/structure/B2464573.png)
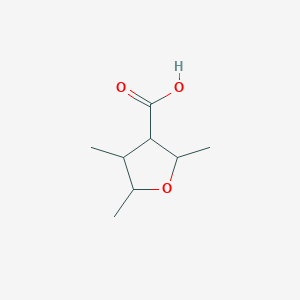
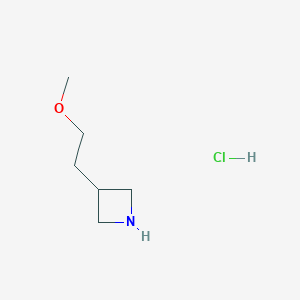
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2464579.png)
![2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2464580.png)
